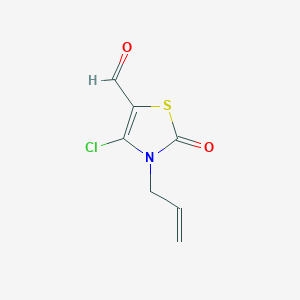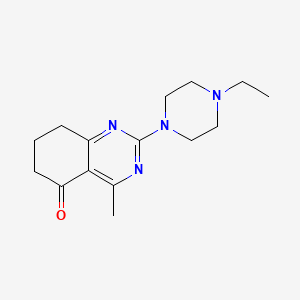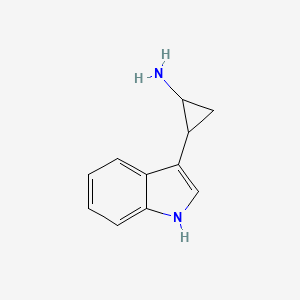
4-Chloro-2-oxo-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-allyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals
Métodos De Preparación
The synthesis of 3-allyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
3-allyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted thiazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as palladium on carbon, and bases like potassium carbonate . Major products formed from these reactions include carboxylic acids, alcohols, and substituted thiazoles .
Aplicaciones Científicas De Investigación
3-allyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-allyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde involves its interaction with various molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function . This can lead to the inhibition of microbial growth or the modulation of biological pathways involved in disease processes .
Comparación Con Compuestos Similares
3-allyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde can be compared with other thiazole derivatives such as:
4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde: Lacks the allyl group, which may affect its reactivity and biological activity.
3-allyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde: Lacks the chloro group, which may influence its chemical properties and applications.
The presence of both the allyl and chloro groups in 3-allyl-4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde makes it unique and potentially more versatile in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C7H6ClNO2S |
|---|---|
Peso molecular |
203.65 g/mol |
Nombre IUPAC |
4-chloro-2-oxo-3-prop-2-enyl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO2S/c1-2-3-9-6(8)5(4-10)12-7(9)11/h2,4H,1,3H2 |
Clave InChI |
ZLFPSVFONFNTJJ-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C(=C(SC1=O)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-fluoro-2-methyl-N-{3-[(4-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B12123052.png)
![3-Cyclohexyl-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12123054.png)
![[(1-Ethyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B12123059.png)
![1-[4-(4-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B12123067.png)
![4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12123077.png)



![1-Pyrrolidineethanamine, beta-[2-(trifluoromethyl)phenyl]-](/img/structure/B12123088.png)
![(2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid](/img/structure/B12123102.png)
![Benzoic acid, 5-chloro-2-[[2-(4-chlorophenoxy)ethyl]amino]-](/img/structure/B12123105.png)

![3-[(4-butylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12123114.png)
